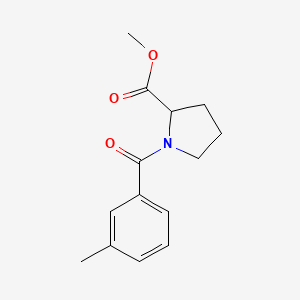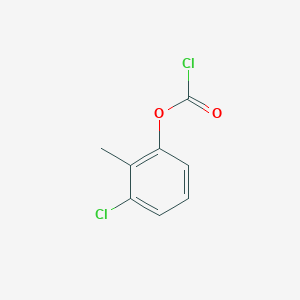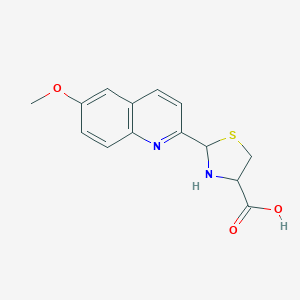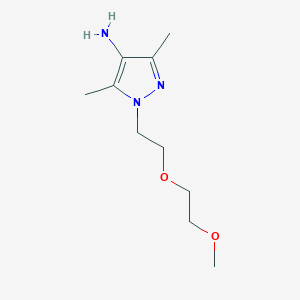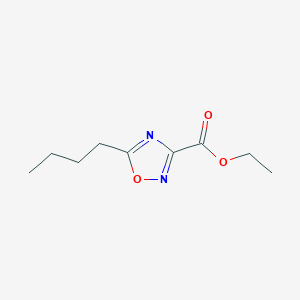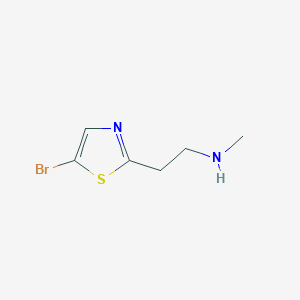
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of a phenolic compound and is known for its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with chloroacetic anhydride . The reaction typically involves the following steps:
- Dissolve 4-hydroxy-3-methoxybenzyl alcohol in an appropriate solvent such as ethanol.
- Add chloroacetic anhydride to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
- 1-(4-Hydroxy-3-methoxyphenyl)-propan-2-one
- 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Uniqueness
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-chlorinated analogs. This uniqueness makes it valuable for specific chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-3-8(12)7-4-6(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
FIYFURASRNOAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



